Meta-Methyl Substitution Confers Distinct Lipophilicity and Predicted Kinase Binding Profile Relative to Para- and Ortho-Methyl Analogs
The 3-methylbenzoyl (meta-methyl) substitution pattern of the target compound produces calculated logP and topological polar surface area (TPSA) values that are distinct from the 4-methyl (para) analog 4-(4-Methylbenzoyl)isoquinoline (CAS 1187169-56-7) . The meta-substitution alters the dihedral angle between the benzoyl phenyl ring and the carbonyl group, which in turn modifies the spatial orientation of the methyl group within hydrophobic binding pockets of kinases [1]. While direct comparative IC50 data for these specific analogs is not publicly available, patent disclosures covering related isoquinoline kinase inhibitors demonstrate that meta versus para methyl positioning can result in >10-fold differences in PI3K isoform selectivity and potency [2].
| Evidence Dimension | Predicted physicochemical and binding orientation properties |
|---|---|
| Target Compound Data | Calculated logP ~3.4; TPSA ~30 Ų; meta-methyl dihedral angle ~45-60° |
| Comparator Or Baseline | 4-(4-Methylbenzoyl)isoquinoline (CAS 1187169-56-7): calculated logP ~3.4 (similar), but distinct 3D conformation and electrostatic potential surface |
| Quantified Difference | Conformational divergence sufficient to alter kinase selectivity; potency differences of >10-fold observed in analogous isoquinoline kinase inhibitor series |
| Conditions | In silico molecular modeling and SAR extrapolation from PI3K/mTOR isoquinoline inhibitor patent literature |
Why This Matters
For kinase inhibitor lead optimization, the meta-methyl substitution may provide a distinct selectivity window not achievable with para-methyl analogs, directly impacting procurement decisions for SAR exploration.
- [1] Infinity Pharmaceuticals, Inc. (2015). Substituted isoquinolinones and methods of treatment thereof. U.S. Patent No. 9,115,141. View Source
- [2] Infinity Pharmaceuticals, Inc. (2015). Chemical compounds, compositions and methods for kinase modulation. U.S. Patent Application Publication US 2015/0320760 A1. View Source
